

12(Z),15(Z)-Heneicosadienoic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *12(Z),15(Z)-Heneicosadienoic acid*

Cat. No.: B070377

[Get Quote](#)

An In-depth Technical Guide to 12(Z),15(Z)-Heneicosadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **12(Z),15(Z)-Heneicosadienoic acid**, a rare omega-6 very long-chain polyunsaturated fatty acid. The document details its chemical identity, molecular structure, and known physicochemical properties. While specific experimental data for this compound is limited due to its novelty and rarity in extensive research, this guide furnishes generalized experimental protocols for lipid analysis and discusses its emerging biological significance, particularly its potential role in regulating longevity and its connection to the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This information is intended to serve as a foundational resource for researchers and professionals in drug development and lipidomics.

Chemical Identity and Molecular Structure

12(Z),15(Z)-Heneicosadienoic acid is a polyunsaturated fatty acid with a 21-carbon chain and two cis double bonds.

Table 1: Chemical and Physical Properties

Property	Value	Citation
CAS Number	191545-08-1	[1] [2] [3] [4]
Molecular Formula	C ₂₁ H ₃₈ O ₂	[1] [4]
Molecular Weight	322.5 g/mol	[1]
Canonical SMILES	CCCCC/C=C\C/C=C\CCCCCC CCCCC(O)=O	[1] [4]
Synonyms	C ₂₁ :2 (n-6,9), FA 21:2	[1]
Solubility	Approx. 10 mg/mL in DMSO and Dimethyl Formamide; Approx. 0.5 mg/mL in PBS (pH 7.2)	

Spectroscopic and Physicochemical Data

Detailed spectroscopic data such as ¹H and ¹³C NMR or high-resolution mass spectrometry for **12(Z),15(Z)-Heneicosadienoic acid** are not widely available in published literature.

Researchers are typically required to perform these analyses *de novo* upon synthesis or isolation.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Boiling Point	~460-480 °C	Estimated for long-chain fatty acids.
Melting Point	Not available	Likely a low-melting solid or oil at room temperature.
Density	~0.9 g/cm ³	Typical for long-chain fatty acids.

Biological Significance and Therapeutic Potential

12(Z),15(Z)-Heneicosadienoic acid is a rare omega-6 very long-chain polyunsaturated fatty acid.^[1] Its biological roles are not yet extensively studied, but emerging research points to significant involvement in key cellular processes.

Natural Occurrence

This fatty acid has been identified in the gonads of the female limpet, *Cellana grata*. More recently, it has been identified as a key metabolite in the red imported fire ant, *Solenopsis invicta*.

Role in Longevity and Metabolism in Social Insects

A 2025 study on *Solenopsis invicta* has brought **12(Z),15(Z)-Heneicosadienoic acid** to the forefront of metabolic research. The study suggests that this fatty acid is a crucial metabolite in the synthesis of Major Royal Jelly Proteins (MRJPs), which are linked to the longevity of worker ants.^[4] The upregulation of this fatty acid was observed in queenless minor workers, a condition that also saw an increase in their lifespan.^[4]

Association with the PI3K/Akt Signaling Pathway

The same study posits a connection between the increased levels of **12(Z),15(Z)-Heneicosadienoic acid** and the activation of the phosphatidylinositol and PI3K/Akt signaling pathways. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. The activation of PI3K/Akt signaling in the context of increased **12(Z),15(Z)-Heneicosadienoic acid** may enhance resilience to nutritional stress and promote longevity.^[4]

Experimental Protocols

Detailed experimental protocols for the synthesis or biological assays of **12(Z),15(Z)-Heneicosadienoic acid** are not readily available. However, the following sections provide established methodologies for the extraction, derivatization, and analysis of long-chain fatty acids from biological tissues, which can be adapted for this specific compound.

Protocol for Lipid Extraction from Insect Tissue

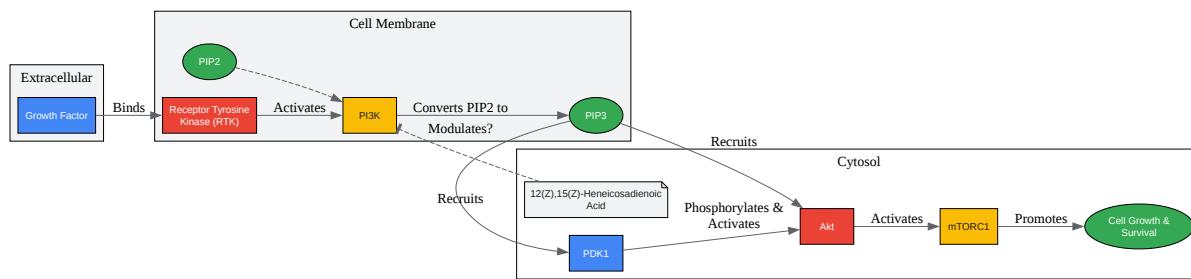
This protocol is a generalized method for the extraction of total lipids from insect tissues, such as those of *Solenopsis invicta*.

- Homogenization: Homogenize a known weight of insect tissue in a chloroform:methanol (2:1, v/v) solution.
- Phase Separation: Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8, which will induce phase separation.
- Lipid Collection: Centrifuge the mixture to pellet solid debris. The lower, organic phase, containing the lipids, is carefully collected.
- Drying: The collected lipid extract is dried under a stream of nitrogen gas.
- Storage: The dried lipid extract should be stored at -80°C under an inert atmosphere to prevent oxidation.

Protocol for Fatty Acid Methyl Ester (FAME) Derivatization for GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), the fatty acids in the lipid extract must be derivatized to their more volatile methyl esters.

- Transesterification: Resuspend the dried lipid extract in a solution of 14% boron trifluoride in methanol.
- Heating: Heat the mixture at 100°C for 30-60 minutes in a sealed vial.
- Extraction of FAMEs: After cooling, add hexane and a saturated sodium chloride solution. Vortex and allow the phases to separate.
- Collection: The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.


Visualizations

Molecular Structure

Caption: 2D representation of **12(Z),15(Z)-Heneicosadienoic acid**.

Hypothetical Role in PI3K/Akt Signaling

The following diagram illustrates a hypothetical model of how **12(Z),15(Z)-Heneicosadienoic acid** might influence the PI3K/Akt signaling pathway, based on current understanding of lipid signaling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methylene-bridge tryptophan fatty acylation regulates PI3K-AKT signaling and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Ras/ERK and Phosphoinositide Signaling by Long-Chain n-3 PUFA in Breast Cancer and Their Potential Complementary Role in Combination with Targeted Drugs

- PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [12(Z),15(Z)-Heneicosadienoic acid CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b070377#12-z-15-z-heneicosadienoic-acid-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b070377#12-z-15-z-heneicosadienoic-acid-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com